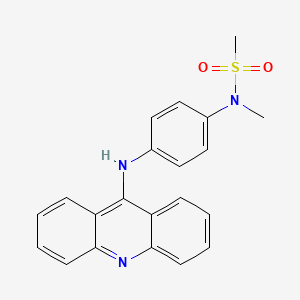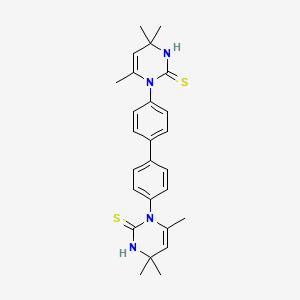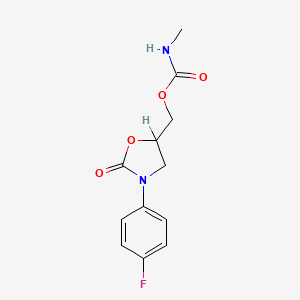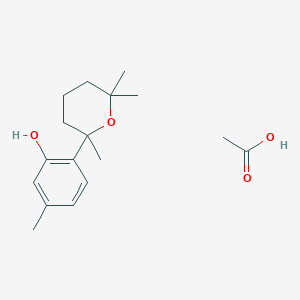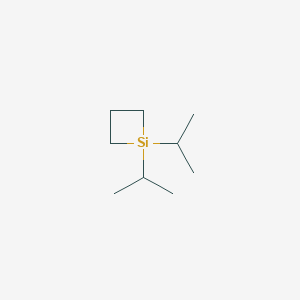
Silacyclobutane, 1,1-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclobutane, 1,1-bis(1-methylethyl)- is a four-membered ring compound that belongs to the organosilicon family. This compound is characterized by the presence of silicon atoms within its ring structure, which imparts unique chemical properties. The molecular formula of Silacyclobutane, 1,1-bis(1-methylethyl)- is C9H20Si .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclobutane, 1,1-bis(1-methylethyl)- typically involves the reaction of silacyclobutanes with appropriate alkylating agents. One common method is the reaction of silacyclobutane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates .
Industrial Production Methods
Industrial production of Silacyclobutane, 1,1-bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silacyclobutane, 1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silacyclobutanes depending on the nucleophile used.
Scientific Research Applications
Silacyclobutane, 1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials such as silicones, resins, and coatings.
Mechanism of Action
The mechanism of action of Silacyclobutane, 1,1-bis(1-methylethyl)- involves the activation of the silicon-carbon bond within the ring structure. This activation facilitates various chemical transformations, including ring-opening and ring-expansion reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Silacyclobutane: A simpler analog with a four-membered ring containing silicon and carbon atoms.
1,1-Dimethylsilacyclobutane: Similar structure but with two methyl groups attached to the silicon atom.
1-Methylsilacyclobutane: Contains a single methyl group attached to the silicon atom.
Uniqueness
Silacyclobutane, 1,1-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
63647-96-1 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
1,1-di(propan-2-yl)siletane |
InChI |
InChI=1S/C9H20Si/c1-8(2)10(9(3)4)6-5-7-10/h8-9H,5-7H2,1-4H3 |
InChI Key |
ROVHTTUVPPETCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(CCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


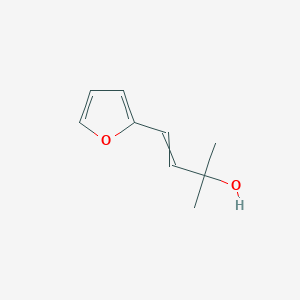
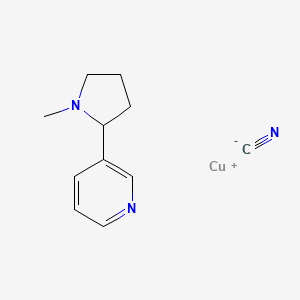
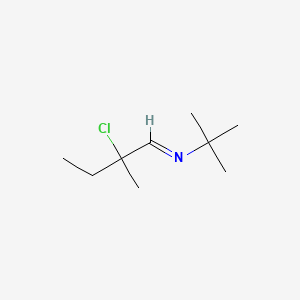
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
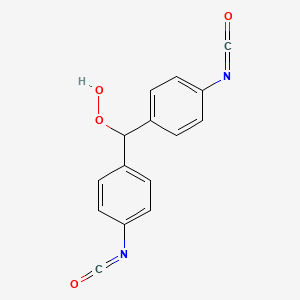
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
